![molecular formula C17H21N5 B6456820 N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine CAS No. 2549042-61-5](/img/structure/B6456820.png)

N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

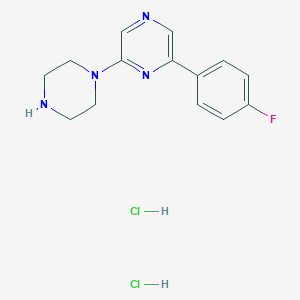

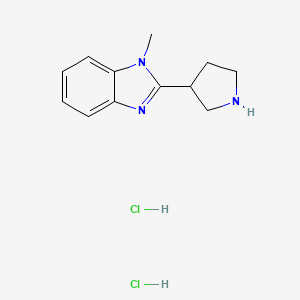

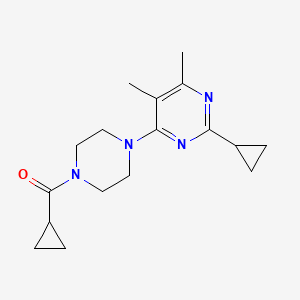

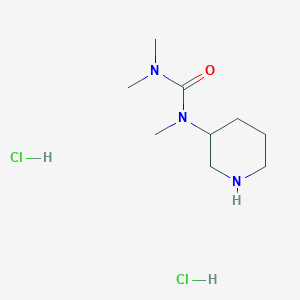

“N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine” is a complex organic compound. It’s a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . This compound is related to trametinib, a kinase inhibitor used to treat patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations .

Applications De Recherche Scientifique

Cancer Treatment and Protein Kinase Inhibition

The pyrimidine ring and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have attracted significant interest due to their anticancer properties . These derivatives selectively inhibit protein kinases (PKs), essential enzymes controlling cell growth, differentiation, migration, and metabolism. By targeting PKs, they disrupt cancer cell signaling pathways and inhibit tumor growth. For instance, 3-pyridylfuro[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against GSK-3β, a kinase involved in cancer progression .

Liver Fibrosis and Collagen Synthesis Inhibition

Collagen deposition plays a crucial role in liver fibrosis. Compounds like N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) and ethyl 3,4-dihydroxybenzoate inhibit collagen synthesis by targeting hepatic stellate cells. Additionally, 2-(benzo[d][1,3]dioxol-5-yl)thiazole (CW209292) and nicotinic acid have anti-fibrotic effects by modulating transforming growth factor-β1 (TGF-β1) expression .

PAK4 Inhibition and Cell Proliferation Suppression

The synthesis of 2,4-diaminoquinazoline derivatives, such as 2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazolin-4-amine, has led to the discovery of potent PAK4 inhibitors. These compounds exhibit inhibition of A549 cell proliferation, migration, and invasion .

Indole Derivatives and Receptor Binding Affinity

Indole derivatives, which share structural features with pyrimidines, have clinical and biological applications. Their high affinity for multiple receptors makes them valuable for drug development. While not directly related to our compound, understanding indole scaffold properties informs the design of novel derivatives .

Propriétés

IUPAC Name |

N-cyclopropyl-5-(3-piperazin-1-ylphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5/c1-2-13(10-16(3-1)22-8-6-18-7-9-22)14-11-19-17(20-12-14)21-15-4-5-15/h1-3,10-12,15,18H,4-9H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOQZZCYNZBELJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C=N2)C3=CC(=CC=C3)N4CCNCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-4,5-dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456737.png)

![2,4,5-trimethyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6456742.png)

![[2-(pyridin-2-yl)phenyl]methanol hydrochloride](/img/structure/B6456743.png)

![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine](/img/structure/B6456750.png)

![2-cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6456761.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6456768.png)

![3-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456795.png)

![4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol](/img/structure/B6456816.png)

![2-cyclopropyl-4,5-dimethyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6456818.png)

![(2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456825.png)